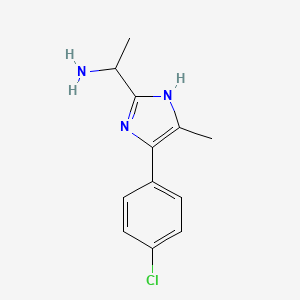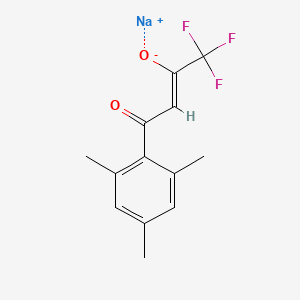
sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a mesityl group attached to a butenolate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate typically involves the reaction of mesityl-substituted ketones with trifluoromethylating agents under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the ketone, followed by the addition of a trifluoromethylating agent such as trifluoromethyl iodide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The mesityl group provides steric bulk, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Sodium (Z)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Similar structure but with a phenyl group instead of a mesityl group.
Sodium (Z)-1,1,1-trifluoro-4-tolyl-4-oxobut-2-en-2-olate: Contains a tolyl group, offering different steric and electronic properties.
Uniqueness
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate is unique due to the presence of the mesityl group, which provides increased steric hindrance and potentially alters the compound’s reactivity and interaction with other molecules compared to its analogs.
This detailed overview highlights the significance of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate in various scientific and industrial contexts
Propiedades
Número CAS |
1007036-53-4 |
|---|---|
Fórmula molecular |
C13H12F3NaO2 |
Peso molecular |
280.22 g/mol |
Nombre IUPAC |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate |
InChI |
InChI=1S/C13H13F3O2.Na/c1-7-4-8(2)12(9(3)5-7)10(17)6-11(18)13(14,15)16;/h4-6,18H,1-3H3;/q;+1/p-1/b11-6-; |
Clave InChI |
WOVHJPWHTTVISL-AVHZNCSWSA-M |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)C(=O)/C=C(/C(F)(F)F)\[O-])C.[Na+] |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C=C(C(F)(F)F)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)

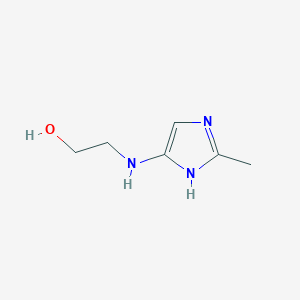
![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)
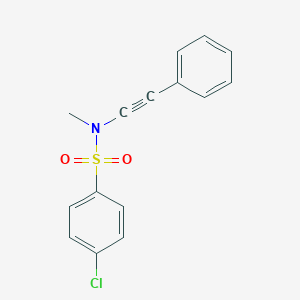
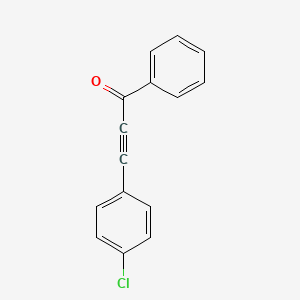
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)
